molecular formula C23H26N4O4 B2428635 N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021081-35-5

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2428635
CAS No.: 1021081-35-5
M. Wt: 422.485
InChI Key: KSWQFRQXVDBKBB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites of target proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with related structures, such as:

Uniqueness

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-19-10-6-5-9-18(19)24-21(29)26-15-12-23(13-16-26)20(28)27(22(30)25-23)14-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQFRQXVDBKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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